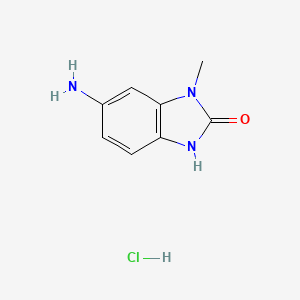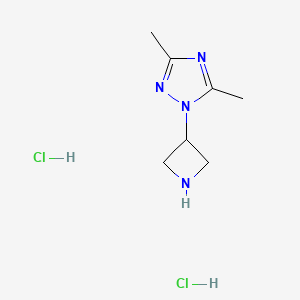![molecular formula C5H10ClNO B1381147 exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride CAS No. 1523542-00-8](/img/structure/B1381147.png)
exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride
説明
“exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride” is a chemical compound with the molecular formula C5H10ClNO . It is used for testing and research purposes .
Synthesis Analysis
The synthesis of structurally constrained aza-, oxa-, and thiabicyclo [3.1.0]hexane heterocycles, including “this compound”, has been achieved through the application of the intramolecular cyclopropanation reaction of diazoacetates . Further optimization of the Rh 2 (esp) 2 -catalyzed reaction was conducted at 90 °C, and under these conditions, the yield of exo/endo - 1 greatly improved to 76% .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic structure with a nitrogen atom incorporated into one of the rings . The compound has a molecular weight of 135.59 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 135.59 g/mol. It has 3 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has a topological polar surface area of 32.3 Ų and contains 8 heavy atoms .科学的研究の応用
1. Neurological Applications
Exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride, also referred to as SUVN-911, has been identified as a potent and selective neuronal nicotinic acetylcholine α4β2 receptor antagonist. Its potential therapeutic utility in the treatment of depression is supported by marked antidepressant activity demonstrated in animal models. SUVN-911 exhibits significant efficacy without affecting locomotor activity and is devoid of cardiovascular and gastrointestinal side effects (Nirogi et al., 2020).
2. Antibacterial Applications
The compound has been utilized in the synthesis of Trovafloxacin, a broad-spectrum antibacterial agent. The unusual structure of this compound plays a crucial role in the development of this antibiotic, highlighting its significance in the field of infectious diseases (Norris et al., 2000).
3. Asymmetric Synthesis of Biologically Active Compounds
This compound serves as a versatile intermediate for the asymmetric synthesis of pharmacologically active products. It has been used to create pyrrolidinones and dihydropyridinones, showcasing its potential in medicinal chemistry and drug design (Jida et al., 2007).
4. Novel Synthetic Methods
This compound has been synthesized through innovative methods like a three-component reaction, demonstrating eco-friendliness and efficient yields. This highlights its utility in green chemistry and sustainable pharmaceutical manufacturing (Ghorbani et al., 2016).
5. Development of Novel Pharmaceuticals
The compound's structure has been utilized in developing various pharmaceuticals, such as μ opioid receptor ligands for treating conditions like pruritus in dogs. This application underscores its versatility in veterinary medicine and pharmaceuticals (Lunn et al., 2012).
生化学分析
Biochemical Properties
Exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including proteases and oxidoreductases. These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For instance, this compound has been shown to inhibit certain proteases, which can be useful in studying protease-related pathways and diseases .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, the compound has been shown to inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and adverse physiological responses. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it has been shown to influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via active transport mechanisms and distributed to various organelles, including the nucleus and mitochondria .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins to exert its biological effects .
特性
IUPAC Name |
3-azabicyclo[3.1.0]hexan-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-3-1-6-2-4(3)5;/h3-7H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQKNWRKMXWNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1381065.png)

![7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol](/img/structure/B1381069.png)
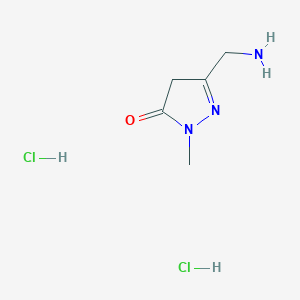
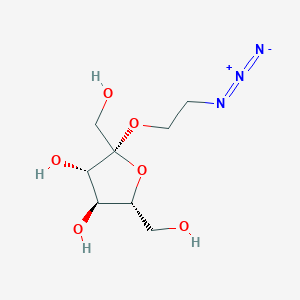
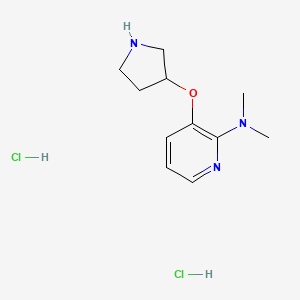

![5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381079.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B1381080.png)
![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1381081.png)
